6-Bromo-2-fluoro-3-iodophenol
Description
6-Bromo-2-fluoro-3-iodophenol is a polyhalogenated phenolic compound featuring bromine, fluorine, and iodine substituents on a benzene ring. The phenol group (-OH) at position 1 confers acidity (pKa ≈ 8–10), while the halogen atoms influence electronic and steric properties. Bromine (position 6) and iodine (position 3) are heavy halogens with distinct polarizabilities and bond lengths, whereas fluorine (position 2) is highly electronegative, directing electrophilic substitution reactions. This compound is primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its unique reactivity profile .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQACQRTYPWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302421 | |
| Record name | Phenol, 6-bromo-2-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-11-0 | |
| Record name | Phenol, 6-bromo-2-fluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 6-bromo-2-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-3-iodophenol with bromine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the halogenated phenol to its corresponding hydroxy derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile or electrophile used.
Oxidation Reactions: Quinones and other oxidized derivatives.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-fluoro-3-iodophenol has been investigated for its potential therapeutic properties, particularly in drug development. Studies have indicated that halogenated phenols can exhibit significant biological activity, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microorganisms.
- Anticancer Properties : Research suggests potential efficacy against cancer cells through modulation of biochemical pathways.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules. Its unique reactivity patterns facilitate:
- Synthesis of Pharmaceuticals : It is used as an intermediate in the production of pharmaceutical agents.
- Development of Agrochemicals : The compound's properties make it suitable for creating effective agrochemical products.
Materials Science
In materials science, this compound is explored for its potential applications in:
- Functional Materials : Its reactivity can be harnessed to develop new materials with specific properties.
- Organic Electronics : The compound's characteristics may lead to innovations in organic electronic devices.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of halogenated phenols could effectively inhibit bacterial growth .
- Anticancer Research : Research focusing on bromophenol derivatives has indicated their potential as anticancer agents by targeting specific cellular pathways involved in tumor growth .
- Synthetic Pathways : Investigations into synthetic methodologies have revealed efficient routes for producing this compound while maintaining high yields and purity .
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their function. Additionally, the phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-bromo-2-fluoro-3-iodophenol, we compare it structurally and functionally to analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity: The iodine substituent in this compound enables Ullmann or Stille couplings, unlike boronic acid analogs (e.g., 6-bromo-2-fluoro-3-methylphenylboronic acid), which are tailored for Suzuki reactions . Fluorine’s electron-withdrawing effect deactivates the ring, directing substitutions to positions 4 or 5, whereas methyl or methoxy groups (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid) activate the ring for ortho/para reactions .
Acidity: The phenol group in the target compound is more acidic (pKa ~8–10) than pyridine derivatives (e.g., 6-bromo-3-fluoro-2-methylpyridine, pKa ~3–5 for protonated nitrogen) .
Steric and Electronic Effects :
- Iodine’s large atomic radius (1.98 Å) introduces steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to smaller halogens like chlorine in 6-bromo-2-chloro-3-fluorophenylboronic acid .
- The trifecta of halogens creates a polarized aromatic system, enhancing electrophilicity at position 4 compared to dihalogenated analogs (e.g., 6-bromo-2-fluorotoluene) .
Synthetic Utility: Unlike 6-bromo-2-fluorobenzyl bromide (used for alkylation), the phenolic -OH in the target compound allows for etherification or esterification, expanding its utility in prodrug design .
Biological Activity
6-Bromo-2-fluoro-3-iodophenol is a halogenated phenolic compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a phenolic ring substituted with bromine, fluorine, and iodine atoms. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic organic chemistry and medicinal applications.
The biological activity of this compound is primarily linked to its role in enzyme inhibition and its potential as an antimicrobial or anticancer agent. The compound's halogenation pattern may enhance its interaction with biological targets, influencing various biochemical pathways.
Target Enzymes
Similar compounds have been shown to target enzymes involved in metabolic processes. For instance, the compound may interact with dehalogenases, which are enzymes that catalyze the removal of halogen atoms from organic compounds. Research indicates that halogenated phenols can act as substrates or inhibitors for these enzymes, impacting their activity and stability .
Antimicrobial Properties
Research indicates that halogenated phenols exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated potent inhibition against various bacterial strains. The unique combination of bromine, fluorine, and iodine in this compound may enhance its effectiveness as an antimicrobial agent.
Anticancer Potential
The anticancer activity of halogenated phenols has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds report IC50 values in the nanomolar range against leukemia cell lines, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial effects of halogenated phenols found that compounds with bromine and iodine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the substitution pattern in determining biological efficacy.
- Anticancer Activity : In a meta-analysis of multiple studies on halogenated phenols, researchers found that certain derivatives showed significant growth inhibition in human cancer cell lines. The presence of multiple halogens was correlated with increased cytotoxicity, supporting further investigation into this compound's potential as an anticancer agent .
Applications in Research and Industry
This compound has several applications across different fields:
- Synthetic Organic Chemistry : It serves as a building block for the synthesis of complex organic molecules through reactions such as Suzuki–Miyaura coupling.
- Medicinal Chemistry : Ongoing research aims to explore its potential as an antimicrobial or anticancer agent due to its unique halogenation pattern.
- Environmental Chemistry : The compound's ability to undergo dehalogenation makes it relevant in studies focused on bioremediation processes involving halogenated pollutants .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
